5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide
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Overview
Description
5-(®-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a tetrahydrothieno[3,2-c]pyridine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(®-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The initial step involves the construction of the thienopyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a thieno[3,2-c]pyridine derivative.
Introduction of the ®-2-Methoxy-2-oxo-1-(o-tolyl)ethyl Group: The next step involves the introduction of the ®-2-methoxy-2-oxo-1-(o-tolyl)ethyl group. This can be accomplished through a nucleophilic substitution reaction using a suitable reagent, such as an alkyl halide or a tosylate.
Oxidation to Form the 5-Oxide: The final step involves the oxidation of the thienopyridine core to form the 5-oxide. This can be achieved using an oxidizing agent, such as hydrogen peroxide or a peracid, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
5-(®-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 5-oxide group to other functional groups, such as hydroxyl or amine groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the thienopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, tosylates, and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield additional oxides or hydroxylated derivatives, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
5-(®-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its potential biological activities, the compound is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(®-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological processes, leading to its observed biological activities.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and leading to various physiological effects.
Signal Transduction Pathways: The compound may interfere with specific signal transduction pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores, such as clopidogrel and prasugrel, are well-known for their antiplatelet activities.
Pyridine Derivatives: Compounds with pyridine cores, such as nicotinamide and pyridoxine, are important in various biological processes.
Uniqueness
5-(®-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide is unique due to its specific combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C17H19NO3S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl (2R)-2-(2-methylphenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetate |
InChI |
InChI=1S/C17H19NO3S/c1-12-5-3-4-6-14(12)16(17(19)21-2)18(20)9-7-15-13(11-18)8-10-22-15/h3-6,8,10,16H,7,9,11H2,1-2H3/t16-,18?/m1/s1 |
InChI Key |
QOQABPCCJXZWRQ-PYUWXLGESA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C(=O)OC)[N+]2(CCC3=C(C2)C=CS3)[O-] |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)OC)[N+]2(CCC3=C(C2)C=CS3)[O-] |
Origin of Product |
United States |
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